molecular formula C18H34O2 B13838452 14E-octadecenoic acid

14E-octadecenoic acid

Cat. No.: B13838452
M. Wt: 282.5 g/mol
InChI Key: JQBJOWDLTJOBRO-SNAWJCMRSA-N
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Description

14E-octadecenoic acid is an 18-carbon monounsaturated fatty acid (C18:1) with a trans (E) double bond at the 14th carbon position. Its molecular formula is C₁₈H₃₄O₂, and its molecular weight is 282.255880 g/mol . This compound is part of the octadecenoic acid family, which includes positional and geometric isomers differing in double bond location (e.g., 9E, 12E) and configuration (E/Z). Its structural features influence its physicochemical properties, metabolic roles, and industrial applications.

Properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-14-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5H,2-3,6-17H2,1H3,(H,19,20)/b5-4+

InChI Key

JQBJOWDLTJOBRO-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/CCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCC=CCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14E-octadecenoic acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of oleic acid with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 14E-octadecenoic acid can be achieved through the hydrogenation of vegetable oils, such as soybean or sunflower oil. The process involves the partial hydrogenation of these oils to introduce the desired double bond at the 14th carbon position. This method is cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 14E-Octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Alcohols or amines, acidic or basic conditions.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Octadecanoic acid.

    Substitution: Esters, amides.

Comparison with Similar Compounds

Structural Isomers

9E-Octadecenoic Acid (Elaidic Acid)
  • Double Bond Position : 9E (vs. 14E in the target compound).
  • Key Differences :
    • Elaidic acid is a well-studied trans-fatty acid linked to adverse cardiovascular effects due to its role in altering lipid metabolism .
    • The 9E configuration reduces membrane fluidity compared to cis isomers, whereas the 14E position may confer distinct packing behavior in lipid bilayers.
  • Applications : Used in food industry (hydrogenated oils) and biochemical research on trans-fat toxicity .
12E-Octadecenoic Acid
  • Double Bond Position : 12E.
  • Key Differences :
    • The 12E isomer is less common in natural systems but synthesized for studies on lipid oxidation and signaling .
    • Compared to 14E, the shift in double bond position alters melting points and solubility; 12E has a higher melting point due to reduced molecular symmetry .
14Z-Octadecenoic Acid
  • Geometric Isomer : Cis (Z) configuration at C13.
  • Key Differences :
    • The cis configuration introduces a "kink" in the hydrocarbon chain, enhancing membrane fluidity compared to the straighter 14E isomer .
    • Natural occurrence is higher in Z isomers, while E isomers are often synthetic or derived from industrial processes .

Functional Analogs

Catalpic Acid (9E,11E,13Z-Octadecatrienoic Acid)
  • Structure: 18-carbon trienoic acid with conjugated double bonds (9E,11E,13Z).
  • Key Differences: Three double bonds increase oxidative susceptibility and biological activity (e.g., anti-inflammatory properties) compared to monoenoic 14E-octadecenoic acid . Used in studies on conjugated linolenic acid derivatives and their metabolic effects .
11-HpOME (11-Hydroperoxy-12Z-Octadecenoic Acid)
  • Structure: Hydroperoxy derivative of 12Z-octadecenoic acid.
  • Key Differences: The hydroperoxy group (-OOH) at C11 makes it a reactive oxygen species (ROS) involved in plant and mammalian lipid peroxidation pathways . Unlike 14E-octadecenoic acid, 11-HpOME participates in jasmonate biosynthesis and oxidative stress signaling .

Q & A

Q. How do the oxidation kinetics of 14E-octadecenoic acid compare to other monounsaturated fatty acids under pro-oxidative conditions?

  • Methodological Answer : Monitor lipid peroxidation via conjugated diene formation (234 nm absorbance) or thiobarbituric acid-reactive substances (TBARS). Compare rate constants (k) using Arrhenius plots. Note that trans isomers often exhibit slower oxidation due to reduced radical stability .

Q. Table 1: Key Analytical Parameters for 14E-Octadecenoic Acid

Property Value/Method Reference
Molecular FormulaC₁₈H₃₄O₂
Double Bond PositionΔ14 (trans)
GC-MS Retention Index2150–2180 (DB-23 column)
NMR δ (ppm) for Double Bond5.35–5.45 (multiplet, J = 14 Hz)

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